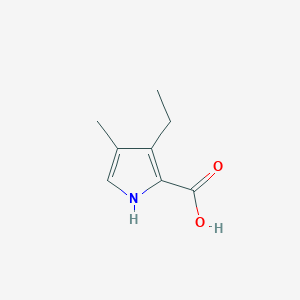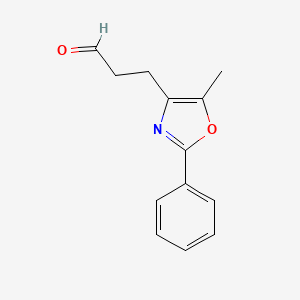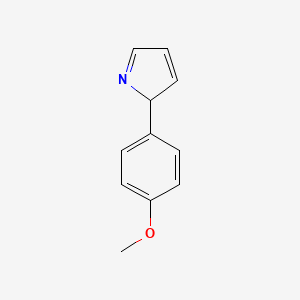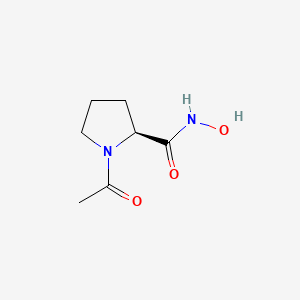
(S)-1-Acetyl-N-hydroxypyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Acetyl-N-hydroxypyrrolidine-2-carboxamide is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an acetyl group, a hydroxylamine group, and a pyrrolidine ring, makes it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Acetyl-N-hydroxypyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.
Acetylation: The pyrrolidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Hydroxylamine Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Sourcing: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-Acetyl-N-hydroxypyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted pyrrolidine compounds.
Wissenschaftliche Forschungsanwendungen
(S)-1-Acetyl-N-hydroxypyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-1-Acetyl-N-hydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The acetyl group may also play a role in enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-carboxamide: Lacks the acetyl and hydroxylamine groups, making it less versatile.
N-Acetylpyrrolidine: Lacks the hydroxylamine group, reducing its potential for enzyme inhibition.
Hydroxypyrrolidine: Lacks the acetyl group, affecting its binding affinity.
Uniqueness
(S)-1-Acetyl-N-hydroxypyrrolidine-2-carboxamide stands out due to its unique combination of functional groups, which confer a high degree of reactivity and specificity in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C7H12N2O3 |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
(2S)-1-acetyl-N-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H12N2O3/c1-5(10)9-4-2-3-6(9)7(11)8-12/h6,12H,2-4H2,1H3,(H,8,11)/t6-/m0/s1 |
InChI-Schlüssel |
IEBNNWMEHKBEMO-LURJTMIESA-N |
Isomerische SMILES |
CC(=O)N1CCC[C@H]1C(=O)NO |
Kanonische SMILES |
CC(=O)N1CCCC1C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


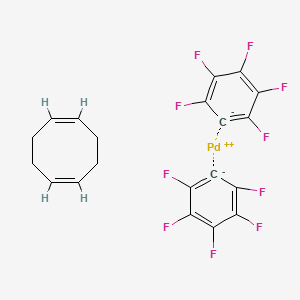
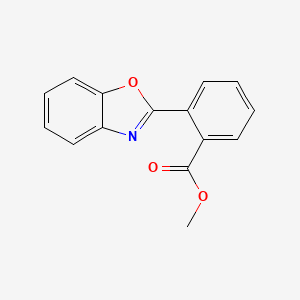
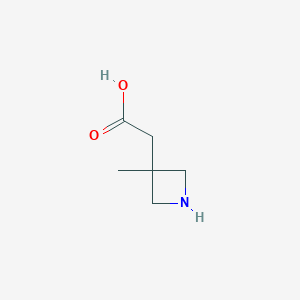
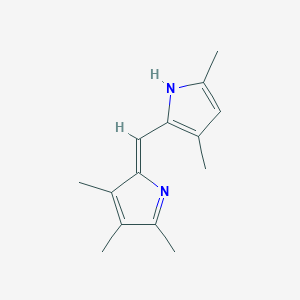
![Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B12871775.png)
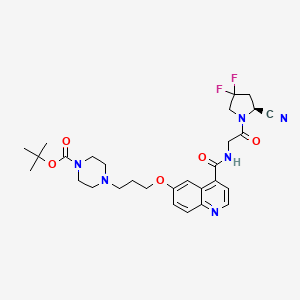
![3-(4-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871784.png)
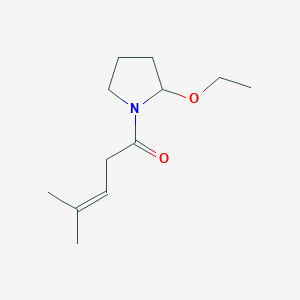
![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12871789.png)
![2-Bromo-5-ethylbenzo[d]oxazole](/img/structure/B12871791.png)
![1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871793.png)
